Application: 2-Iodobenzoic acid is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .
Application: 2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents .
Application: Hypervalent iodine reagents, which can be prepared from 2-Iodobenzoic acid, are used in various oxidation reactions .
Method: These reagents are potential oxidants due to their excellent oxidizing and electrophilic properties . They are used in oxidation reactions , cyclizations , rearrangements , a -functionalization of carbonyl compounds , atom-transfer reactions and alkene difunctionalizations reactions .
Application: 2-Iodobenzoic acid is used as a substrate for the synthesis of 3-substituted isocoumarins, which are present in various natural products with diverse biological activities .
Method: A mesoporous CuO@MgO nanocomposite was prepared via the sugar-blowing induced confined method and was found to have excellent catalytic potential in the facile synthesis of 3-substituted isocoumarin from 2-iodobenzoic acids and terminal alkynes .
Results: The nanocomposite exhibited a broad substrate scope, mild reaction conditions, and excellent yield in a short reaction time, without the use of additives .
Application: 2-Iodobenzoic acid is used as a reagent for the detection of sulfhydryl groups in proteins .
Application: 2-Iodobenzoic acid is used in the Suzuki reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.
4-Amino-2-iodobenzoic acid is an aromatic compound with the molecular formula C₇H₆INO₂ and a CAS number of 73655-51-3. This compound features an amino group (-NH₂) and an iodine atom attached to a benzoic acid structure, specifically at the 4 and 2 positions, respectively. It is a white to off-white crystalline solid that is soluble in water and organic solvents. The presence of both the amino and iodine substituents significantly influences its chemical reactivity and biological properties.
As with any chemical, it is advisable to handle 4-amino-2-iodobenzoic acid with proper laboratory safety protocols. Specific hazard information is not publicly available, but potential concerns based on functional groups might include:
Research indicates that 4-amino-2-iodobenzoic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain pathways involved in inflammation. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing 4-amino-2-iodobenzoic acid:
4-Amino-2-iodobenzoic acid finds applications in various fields:
Interaction studies of 4-amino-2-iodobenzoic acid with biological macromolecules are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways or microbial resistance mechanisms. Further research is needed to elucidate these interactions at a molecular level .
Several compounds share structural similarities with 4-amino-2-iodobenzoic acid. Here are some notable examples:
What sets 4-amino-2-iodobenzoic acid apart from its counterparts is the specific positioning of both the amino and iodine groups on the benzene ring. This unique arrangement not only influences its reactivity but also enhances its potential biological activity compared to similar compounds that may lack one or both functional groups.
Irritant